molecular formula C29H31N3O3 B2979031 2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850907-80-1

2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one

Cat. No. B2979031
CAS RN: 850907-80-1
M. Wt: 469.585
InChI Key: LQFSLOCFAXBDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
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Scientific Research Applications

ABCB1 Inhibitors and Biological Properties

Compounds featuring the 2-[(3-methoxyphenylethyl)phenoxy] moiety, linked to different basic nuclei such as N-4-arylpiperazine and tetrahydroisoquinoline derivatives, have been explored for their ABCB1 inhibitory activity. These studies revealed that certain derivatives exhibit significant potency in inhibiting ABCB1 activity, a protein involved in multidrug resistance in cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).

Tubulin Polymerization Inhibition

Research into indenopyrazoles, which share structural features with the mentioned compound, has identified derivatives like GN39482 exhibiting antiproliferative activity against human cancer cells. These compounds are identified as tubulin inhibitors, highlighting their potential application in cancer treatment by inhibiting microtubule formation and inducing G2/M cell cycle arrest (Minegishi et al., 2015).

P2X7 Nucleotide Receptor Antagonism

Isoquinolines, including those similar in structure to the compound , have been studied for their ability to selectively inhibit the human P2X7 nucleotide receptor, suggesting applications in modulating immune responses and inflammation (Humphreys et al., 1998).

Antitumor Activities

Certain derivatives related to the given compound structure have shown promise in antitumor activities, specifically in inhibiting DNA methyltransferase DNMT3A without significant inhibition of DNMT1 and G9a. This selective inhibition suggests a potential therapeutic application in cancer treatment through epigenetic modulation (Rotili et al., 2014).

Serotonin Receptor Affinity

Modifications of the terminal fragment geometry in compounds with structural similarity have been explored for their affinity towards serotonin 5-HT1A and 5-HT2A receptors. These studies inform potential applications in neurological and psychiatric disorders by modulating serotonin receptor activity (Bojarski et al., 2004).

properties

IUPAC Name

2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-22-8-5-6-9-23(22)20-32-15-14-25-26(29(32)34)12-7-13-27(25)35-21-28(33)31-18-16-30(17-19-31)24-10-3-2-4-11-24/h2-13H,14-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFSLOCFAXBDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one

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